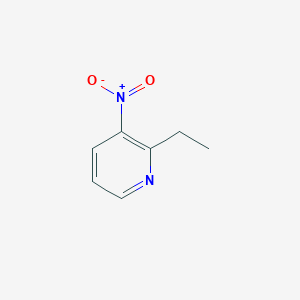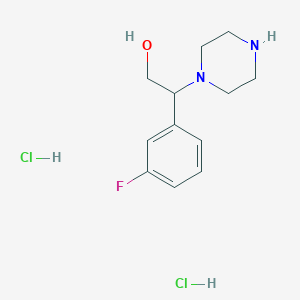
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine
概要
説明
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine is an organic compound with the molecular formula C15H16BrNO. This compound features a bromine atom attached to a pyridine ring, which is further substituted with a 2-(4-methoxyphenyl)propan-2-yl group. The presence of both bromine and methoxyphenyl groups makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine involves the bromination of a suitable pyridine precursor. The reaction typically uses bromine or a bromine-containing reagent in the presence of a catalyst such as iron or copper. The reaction conditions often include a solvent like dichloromethane or acetonitrile and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include piperidine derivatives.
科学的研究の応用
4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it valuable for studying various chemical transformations.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methoxy group can undergo oxidation or reduction, leading to various functionalized products. The pyridine ring can participate in coordination chemistry, forming complexes with metal ions.
類似化合物との比較
Similar Compounds
4-Bromo-2-(2-(4-methylphenyl)propan-2-yl)pyridine: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-2-(2-(4-chlorophenyl)propan-2-yl)pyridine: Similar structure but with a chlorine atom instead of a methoxy group.
4-Bromo-2-(2-(4-fluorophenyl)propan-2-yl)pyridine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine imparts unique reactivity compared to its analogs. The methoxy group can participate in various oxidation and reduction reactions, providing access to a wider range of functionalized products. Additionally, the electronic effects of the methoxy group can influence the reactivity of the pyridine ring, making this compound distinct from its analogs.
特性
IUPAC Name |
4-bromo-2-[2-(4-methoxyphenyl)propan-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-15(2,14-10-12(16)8-9-17-14)11-4-6-13(18-3)7-5-11/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEQBYWFAVOVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1442909.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-2-chloro-N-methylacetamide](/img/structure/B1442915.png)






